p-Cresol sulfate p-Cresol sulfate P-cresol sulfate is an aryl sulfate that is p-cresol in which the phenolic hydrogen has been replaced by a sulfo group. It has a role as a human metabolite, a uremic toxin and a gut flora metabolite. It is functionally related to a p-cresol. It is a conjugate acid of a p-cresol sulfate(1-).
p-Cresol sulfate is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. p-Cresol sulfate is a microbial metabolite that is found in urine and likely derives from secondary metabolism of p-cresol. It appears to be elevated in the urine of individuals with progressive multiple sclerosis p-Cresol sulfate is the major component of urinary MBPLM (myelin basic protein-like material). p-Cresol sulfate is a small protein-bound molecule that is poorly cleared with dialysis and is often considered to be a uremic toxin. Uremic toxins include low-molecular-weight compounds such as indoxyl sulfate, p-cresol sulfate, 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid and asymmetric dimethylarginine It has also been linked to cardiovascular disease and oxidative injury. (A3297, A3298).
Brand Name: Vulcanchem
CAS No.: 3233-58-7
VCID: VC0005529
InChI: InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)OS(=O)(=O)O
Molecular Formula: C7H8O4S
Molecular Weight: 188.20 g/mol

p-Cresol sulfate

CAS No.: 3233-58-7

Cat. No.: VC0005529

Molecular Formula: C7H8O4S

Molecular Weight: 188.20 g/mol

* For research use only. Not for human or veterinary use.

p-Cresol sulfate - 3233-58-7

CAS No. 3233-58-7
Molecular Formula C7H8O4S
Molecular Weight 188.20 g/mol
IUPAC Name (4-methylphenyl) hydrogen sulfate
Standard InChI InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
Standard InChI Key WGNAKZGUSRVWRH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OS(=O)(=O)O
Canonical SMILES CC1=CC=C(C=C1)OS(=O)(=O)O

Chemical Characteristics and Molecular Structure

Structural Composition

p-Cresol sulfate (C₇H₈O₄S) is a sulfated derivative of p-cresol, featuring a phenolic ring with a methyl group at the para position and a sulfate moiety attached via an ester bond . Its molecular weight is 188.2 g/mol, and it exhibits strong albumin-binding affinity, with approximately 95% of circulating pCS bound to plasma proteins in both healthy individuals and CKD patients . This protein binding limits its clearance through conventional dialysis, contributing to its accumulation in uremia .

The sulfation of p-cresol occurs primarily in the liver and colonic mucosa, where sulfotransferases catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of p-cresol . The resulting compound is anionic at physiological pH, further enhancing its interaction with albumin .

Physicochemical Properties

pCS exhibits limited aqueous solubility (1.58 g/L) and a partition coefficient (LogP) of 1.71, reflecting moderate hydrophobicity . These properties facilitate its retention in circulation and penetration into tissues, where it exerts pro-oxidant and pro-inflammatory effects . The compound’s polar surface area (63.6 Ų) and rotatable bond count (2) influence its pharmacokinetic behavior, including distribution and protein-binding dynamics .

Biosynthesis and Metabolic Pathways

Gut Microbial Origin

pCS synthesis begins in the colon, where obligate anaerobes such as Clostridiaceae, Bacteroidaceae, and Lactobacillaceae metabolize tyrosine and phenylalanine into p-cresol through deamination, transamination, and decarboxylation reactions . These bacterial families dominate the gut microbiota in CKD patients, leading to elevated p-cresol production compared to healthy individuals .

Table 1: Key Bacterial Genera Involved in p-Cresol Production

Bacterial FamilyMetabolic RolePrevalence in CKD Patients
ClostridiaceaeTyrosine decarboxylationIncreased
BacteroidaceaePhenylalanine deaminationModerate
LactobacillaceaeTransamination reactionsVariable

Host Detoxification Mechanisms

Role in Chronic Kidney Disease Pathophysiology

Correlation with Renal Function Decline

Longitudinal studies demonstrate that serum pCS concentrations rise progressively with CKD stage, peaking in hemodialysis (HD) patients. In a cohort of 103 CKD patients, pCS levels increased from 3.2 ± 1.1 mg/L in stage 3 to 28.4 ± 6.7 mg/L in stage 5 HD patients . Multivariate regression analysis revealed a strong association between pCS and serum creatinine (β = 0.93, P = 0.04), independent of age and comorbidities .

Cardiovascular Toxicity

pCS exacerbates cardiovascular disease through multiple mechanisms:

  • Endothelial Dysfunction: pCS inhibits endothelial nitric oxide synthase (eNOS) activity, reducing nitric oxide bioavailability and impairing vasodilation .

  • Leukocyte Activation: At concentrations ≥25 μM, pCS stimulates reactive oxygen species (ROS) production in neutrophils and monocytes, promoting vascular inflammation .

  • Atherogenesis: In apolipoprotein E-deficient mice, chronic pCS exposure accelerated atherosclerotic plaque formation by upregulating vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) .

Table 2: Clinical Outcomes Associated with Elevated pCS Levels

Study PopulationpCS ThresholdHazard Ratio (95% CI)Endpoint
Pre-ESRD CKD (n=168)≥36.8 mg/L2.41 (1.15–5.07)Cardiovascular Events
HD Patients (n=243)≥42.1 mg/L3.02 (1.89–4.82)All-Cause Mortality

Clinical Implications and Prognostic Value

Mortality Prediction

In hemodialysis cohorts, free pCS concentrations >5.6 mg/L independently predicted all-cause mortality (HR 3.02, 95% CI 1.89–4.82) after adjusting for albumin, age, and diabetes status . The toxin’s protein-binding nature complicates its removal by dialysis, as only the free fraction (5–10%) is dialyzable .

Renal Function Decline

A prospective study of 168 pre-dialysis CKD patients found that baseline pCS levels ≥36.8 mg/L predicted faster eGFR decline (ΔeGFR −4.2 vs. −1.8 mL/min/1.73 m²/year, P < 0.01) and higher risk of progression to end-stage renal disease (ESRD) . Mechanistically, pCS induces tubular epithelial cell apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Therapeutic Strategies for pCS Reduction

Dietary Interventions

  • Prebiotics: Oligofructose-enriched inulin (10 g/day) reduced serum pCS by 38% in HD patients by modulating gut microbiota composition .

  • Protein Restriction: Low-protein diets (0.6 g/kg/day) decreased fecal p-cresol production by 24% in CKD stage 4 patients .

Pharmacologic Approaches

  • Oral Adsorbents: AST-120 (6 g/day), a carbonaceous adsorbent, lowered serum pCS by 32% over 12 weeks via intestinal binding of p-cresol precursors .

  • SGLT2 Inhibitors: Emerging evidence suggests empagliflozin reduces pCS levels by improving tubular secretion, though clinical data remain preliminary.

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